![molecular formula C13H12ClN3O4S2 B3010236 {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone CAS No. 306977-07-1](/img/structure/B3010236.png)
{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C13H12ClN3O4S2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact reactions for this specific compound are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization Techniques : Novel compounds similar in structure to the target compound have been synthesized and characterized using techniques like NMR, IR, mass spectrometry, and X-ray crystallography. These studies provide insights into the molecular structure and bonding features of such compounds (Shahana & Yardily, 2020).
Chemical Properties and Reactivity : Research on related chemical structures has explored their chemical properties and reactivity, including interactions with different nucleophiles and the impact of electron-withdrawing groups on molecular stability (Pouzet et al., 1998).
Biological Activities and Potential Applications
Antiviral and Antimicrobial Activities : Certain derivatives have shown anti-tobacco mosaic virus activity, highlighting the potential of such compounds in antiviral applications (Chen et al., 2010). Additionally, compounds with similar structures have exhibited antimicrobial properties, suggesting their potential use as antimicrobial agents (Wang et al., 2015).
Potential in Antitumor Applications : There has been research into the antitumor properties of related compounds, indicating possible applications in cancer research (Tang & Fu, 2018).
Inhibitory Activities on Enzymes : Some studies have focused on the inhibitory activities of similar compounds on enzymes like acetylcholinesterase, which is relevant in the context of diseases like Alzheimer's (Saeedi et al., 2019).
Role in Parkinson's Disease Research : There has been synthesis and characterization of compounds for imaging of LRRK2 enzyme in Parkinson's disease, demonstrating the compound's relevance in neurodegenerative disease research (Wang et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit akr1c3, an enzyme involved in steroid metabolism .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen bonding . The carbonyl oxygen of the drug forms a bond with specific amino acids in the ‘oxyanion hole’ of the enzyme .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been shown to be potent and very isoform-selective inhibitors of akr1c3 .
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)sulfonylthiadiazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S2/c14-9-1-3-10(4-2-9)23(19,20)13-11(15-16-22-13)12(18)17-5-7-21-8-6-17/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWBQKIPREMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


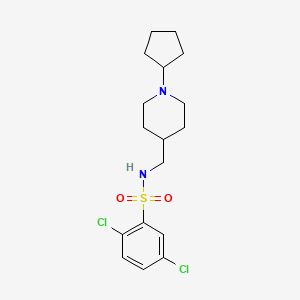
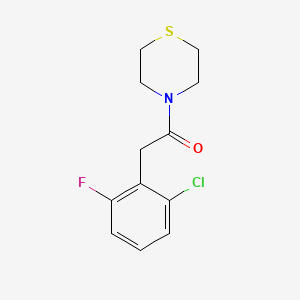

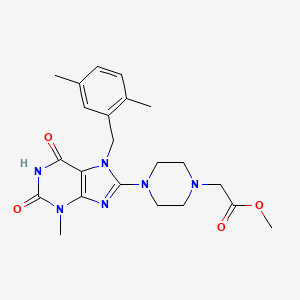
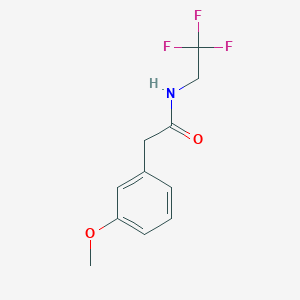
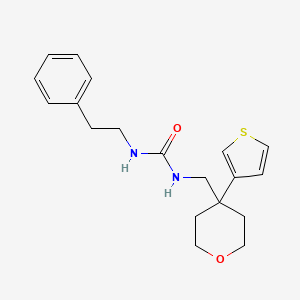
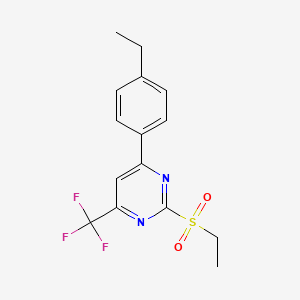
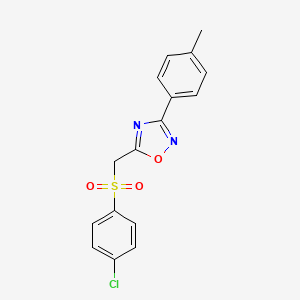
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
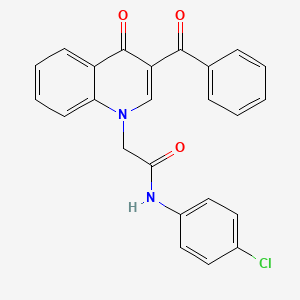
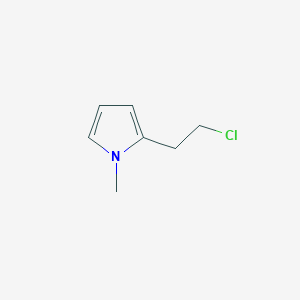
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)